Homatropine

Catalog No.
S598565
CAS No.
87-00-3
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homatropine

CAS Number

87-00-3

Product Name

Homatropine

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15?

InChI Key

ZTVIKZXZYLEVOL-DGKWVBSXSA-N

SMILES

Array

solubility

Soluble as hydrobromide

Synonyms

AK-Homatropine, Homatropin - POS, homatropine, homatropine hydrobromide, (endo-(+-)-isomer), homatropine hydrochloride, (endo-(+-)-isomer), homatropine sulfate (1:1), (3(R)-endo)-isomer, homatropine sulfate (1:1), (3(S)-endo)-isomer, homatropine sulfate (2:1), endo-isomer, homatropine, (3(S)-endo)-isomer, homatropine, exo-(+-)-isomer, I - Homatrine, Isopto Homatropine, Minims-Homatropin, Minims-Homatropine Hydrobromide

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O

Isomeric SMILES

CN1[C@H]2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O

The exact mass of the compound Homatropine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Homatropine is a semi-synthetic tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors. It is structurally related to atropine and scopolamine, serving a similar function in ophthalmic applications as a mydriatic (pupil-dilating) and cycloplegic (accommodation-paralyzing) agent. Its primary procurement driver is its distinct kinetic profile; its effects are significantly shorter in duration than those of atropine, making it a more suitable choice for routine diagnostic procedures where prolonged visual impairment is undesirable.

Substituting Homatropine with its common analogs, atropine or scopolamine, is often clinically inappropriate due to significant differences in the duration of action and side-effect profiles. Atropine's cycloplegic effects can last for up to 14 days, a duration that is impractical for routine ophthalmic examinations, whereas Homatropine's effects last for a more manageable 1 to 3 days. Furthermore, the choice between Homatropine free base and its salt forms, such as Homatropine Hydrobromide, is a critical procurement decision for formulation. The hydrobromide salt is freely soluble in water, making it suitable for aqueous ophthalmic solutions, while the free base is only slightly soluble, dictating its use in different formulation systems.

Reduced Duration of Action: A Key Differentiator for Ophthalmic Diagnostics

Homatropine provides a significantly shorter duration of cycloplegic and mydriatic effects compared to atropine, the class benchmark. The effects of Homatropine typically last for 1 to 3 days, whereas atropine's effects can persist for up to 14 days. This makes Homatropine a more practical choice for routine diagnostic applications where a prolonged recovery period would be disadvantageous for the patient.

Evidence DimensionDuration of cycloplegic/mydriatic action
Target Compound Data1 to 3 days
Comparator Or BaselineAtropine: up to 14 days
Quantified Difference4.7x to 14x shorter duration than Atropine
ConditionsTopical ophthalmic administration in humans.

Selecting Homatropine minimizes patient downtime and discomfort in diagnostic eye exams, a critical factor for clinical workflow efficiency and patient preference.

Formulation-Critical Solubility: Differentiating the Free Base from its Hydrobromide Salt

The choice between Homatropine free base and its salt forms is dictated by formulation requirements, specifically aqueous solubility. Homatropine Hydrobromide is freely soluble in water, with a reported solubility of 1 g in 6 mL (approx. 167 g/L). In contrast, the free base is only slightly soluble in water, with a reported solubility of 1 g in 500 mL (2 g/L). This ~83-fold difference in aqueous solubility is a critical parameter for developing stable, effective ophthalmic solutions.

Evidence DimensionAqueous Solubility
Target Compound DataHomatropine (Base): 2 g/L (1 g in 500 mL)
Comparator Or BaselineHomatropine Hydrobromide: ~167 g/L (1 g in 6 mL)
Quantified DifferenceHomatropine Hydrobromide is approximately 83 times more soluble in water than the free base.
ConditionsAqueous solution.

This vast solubility difference determines which form is suitable for aqueous formulations like eye drops, making the salt form the default for such applications and the base form relevant for non-aqueous systems or specific synthetic routes.

Weaker Cycloplegic Potency Compared to Atropine: A Potential Advantage in Specific Protocols

In a direct comparative study on pediatric patients, 2% Homatropine was shown to be a less potent cycloplegic agent than 1% atropine. After administration, the mean residual accommodation was 3.1 D (± 0.5 D) for Homatropine, which was 72% higher than the 1.8 D (± 0.4 D) observed for atropine, indicating a weaker paralytic effect on the ciliary muscle. While atropine is preferred for achieving maximum cycloplegia (e.g., in treating accommodative esotropia), Homatropine's weaker effect is sufficient for many diagnostic purposes and contributes to its more favorable recovery profile.

Evidence DimensionResidual Accommodation (measure of cycloplegic potency; lower is stronger)
Target Compound Data3.1 ± 0.5 Diopters (D)
Comparator Or BaselineAtropine: 1.8 ± 0.4 Diopters (D)
Quantified DifferenceHomatropine leaves ~72% more residual accommodation, indicating lower cycloplegic potency.
ConditionsCycloplegic refraction in children aged 4-10 years.

For applications not requiring the absolute strongest cycloplegic effect, Homatropine provides a sufficient, less intense alternative to atropine, balancing diagnostic utility with a faster return to normal function.

Reduced CNS Activity vs. Scopolamine and Differentiation from Quaternary Salts

As a tertiary amine, Homatropine can cross the blood-brain barrier (BBB), but it is generally associated with fewer central nervous system (CNS) side effects than scopolamine, which penetrates the BBB more readily. For applications where any CNS activity is undesirable, a quaternary ammonium salt form, such as Homatropine Methylbromide, is the appropriate choice. Quaternary amines are ionized and exhibit minimal CNS penetration, thus restricting their action to peripheral systems. This structural difference is a key selection criterion when systemic absorption is a concern.

Evidence DimensionCentral Nervous System (CNS) Penetration
Target Compound DataTertiary amine, crosses BBB
Comparator Or BaselineScopolamine: Higher CNS penetration. Homatropine Methylbromide (Quaternary Salt): CNS non-penetrant.
Quantified DifferenceQualitative difference based on chemical structure (tertiary vs. quaternary amine).
ConditionsSystemic absorption following administration.

This allows buyers to select the precise form based on the required site of action, choosing the tertiary amine base for ophthalmic use and the quaternary salt to deliberately avoid CNS effects in other applications.

Routine Diagnostic Cycloplegic Refraction

Homatropine is the right choice for standard diagnostic procedures in ophthalmology where cycloplegia is required, but the multi-week recovery time associated with atropine is unacceptable. Its 1-3 day duration of action provides a reliable window for examination with a significantly faster return to normal visual function.

Management of Anterior Uveitis

In the treatment of inflammatory conditions like uveitis, Homatropine is used to dilate the pupil to prevent the iris from adhering to the lens (posterior synechiae) and to relieve pain from ciliary muscle spasms. Its moderate duration and potency are well-suited for this therapeutic application, providing relief without the extended side effects of atropine.

Formulation of Aqueous Ophthalmic Preparations

When developing water-based eye drops, Homatropine Hydrobromide is the required form due to its high aqueous solubility (~167 g/L). The free base form of Homatropine (solubility ~2 g/L) is unsuitable for these applications, making the selection of the correct salt form a critical, procurement-defining step in the formulation process.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 Da

Monoisotopic Mass

275.15214353 Da

Heavy Atom Count

20

Melting Point

191°C as methylbromide and 212°C as hydrobromide

UNII

8QS6WCL55Z

Drug Indication

Indicated as an overdose-rescuing agent in combination with hydrocodone antitussive. Indicated for the induction of mydriasis in ophthalmic solutions.
FDA Label

Drug Classes

Breast Feeding; Lactation; Mydriatics; Muscarinic Antagonists; Parasympatholytics

Mechanism of Action

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation.

Absorption Distribution and Excretion

No pharmacokinetic data available.

Metabolism Metabolites

No pharmacokinetic data available.

Wikipedia

Homatropine

Biological Half Life

No pharmacokinetic data available.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
13. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 159-161). Edinburgh: Elsevier/Churchill Livingstone.
Compounds from Fliri et al.

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